Diethyl S-n-propyl phosphorothiolate
Overview
Description
Diethyl S-n-propyl phosphorothiolate is a chemical compound with the molecular formula C7H17O3PS . It is also known by other names such as PHORATE-OXON, 1-diethoxyphosphorylsulfanylpropane, and Ethyl propyl phosphorothioate .
Synthesis Analysis
The synthesis of phosphorothiolates like Diethyl S-n-propyl phosphorothiolate can be achieved through the direct and rapid conversion of primary and secondary alcohols . This process uses a coupling agent, the iminium salt prepared from N,N-dimethylthioformamide and Meerwein’s salt .Molecular Structure Analysis
The molecular structure of Diethyl S-n-propyl phosphorothiolate is represented by the InChI string: InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 . The Canonical SMILES representation is: CCCSP(=O)(OCC)OCC .Chemical Reactions Analysis
Phosphorothiolates like Diethyl S-n-propyl phosphorothiolate react with pyridine nucleophiles via a concerted S(N)2(P) mechanism .Physical And Chemical Properties Analysis
Diethyl S-n-propyl phosphorothiolate has a molecular weight of 212.25 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds .Scientific Research Applications
Bioactivation and Toxicological Properties
Diethyl S-n-propyl phosphorothiolate, similar to other phosphorothiolates, undergoes oxidative bioactivation, which enhances its potency as an acetylcholinesterase (AChE) inhibitor. This process is critical in determining the toxicological properties of certain phosphorothiolates, including those with S-propyl substituents. Studies have shown that this bioactivation leads to more potent inhibition of AChE, a key enzyme in the nervous system, and contributes to the overall toxicological effects of these compounds (Wing, Glickman, & Casida, 1984).
Insecticidal Activation in Insects
Specific studies on insecticidal activity have demonstrated that certain O-ethyl S-n-propyl phosphorothiolates are oxidatively activated in insects, leading to effective control. This activation involves the inhibition of AChE in the insect's central nervous system, which is crucial for the insecticidal properties of these compounds. Such findings are pivotal in understanding the mode of action and potential applications of these phosphorothiolates in pest control (Kono, Sato, & Okada, 1983).
Metabolism and Degradation in Plants
Research has also explored the behavior of similar phosphorothiolates in plants. For instance, diethyl-5-(a-ethylthioethyl) phosphorothiolate (demeton-S) shows a complex pattern of absorption, breakdown, and systemic behavior in plants. Such studies provide insight into how these compounds interact with plant physiology and their potential applications in agriculture, particularly in pest management (Thomas, Bennett, & Lloyd‐Jones, 1955).
Role in Insecticidal Action
The role of cholinesterase inhibition, a common feature of organophosphorus insecticides, is a critical aspect of the insecticidal action of diethyl S-n-propyl phosphorothiolate and its analogs. Studies focusing on the interaction of these compounds with enzymes like cholinesterase provide foundational knowledge for developing effective insecticides and understanding their mechanisms (Hopf & Taylor, 1958).
properties
IUPAC Name |
1-diethoxyphosphorylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRUJVAQCWMXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174028 | |
Record name | Diethyl S-n-propyl phosphorothiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl S-n-propyl phosphorothiolate | |
CAS RN |
20195-06-6 | |
Record name | Phosphorothioic acid, O,O-diethyl S-propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20195-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl S-n-propyl phosphorothiolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl S-n-propyl phosphorothiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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